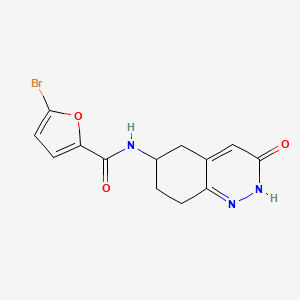![molecular formula C19H20N2O3 B2617404 3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide CAS No. 2034563-66-9](/img/structure/B2617404.png)
3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxamide group, which is a common functional group in biochemistry . The molecule also contains a benzo[d][1,3]dioxol-5-yl group, which is a type of aromatic ether that is often found in various pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic benzo[d][1,3]dioxol-5-yl group could contribute to the compound’s stability and may influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The carboxamide group could potentially undergo hydrolysis, and the pyrrolidine ring might participate in various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in water .科学的研究の応用
Organic Synthesis Applications
A study by Guleli et al. (2019) discusses an efficient method for synthesizing derivatives of benzo[b][1,8]naphthyridine-3-carboxamide, illustrating the compound's role in the synthesis of complex organic molecules. This research underscores the compound's utility in facilitating the creation of various chemically significant derivatives, highlighting its importance in organic synthesis and chemical intermediate production (Guleli et al., 2019).
Luminescence and Photophysical Properties
Research by Srivastava et al. (2017) delves into the aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties of certain compounds, including derivatives of benzoic acid. These findings contribute to the understanding of luminescent materials and their potential applications in sensors and optoelectronic devices (Srivastava et al., 2017).
Antioxidant Activity
Tumosienė et al. (2019) synthesized a series of novel derivatives showing potent antioxidant activities. Their research indicates the potential of these derivatives in creating antioxidative agents, which could be significant for pharmaceutical and food industries due to their ability to scavenge free radicals and protect against oxidative stress (Tumosienė et al., 2019).
Coordination Polymers and Their Applications
Sivakumar et al. (2011) explored the synthesis, crystal structures, and photophysical properties of lanthanide-based coordination polymers, using aromatic carboxylic acids derivatives. This research points to applications in materials science, especially in developing luminescent materials for lighting and display technologies (Sivakumar et al., 2011).
Potential Nootropic Agents
Valenta et al. (1994) investigated the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds, demonstrating their approach towards developing potential nootropic agents. This suggests the compound's relevance in synthesizing substances that could enhance cognitive functions (Valenta et al., 1994).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-4-2-3-5-16(13)20-19(22)21-9-8-15(11-21)14-6-7-17-18(10-14)24-12-23-17/h2-7,10,15H,8-9,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMLJIZIEKXRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-butylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2617322.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-3-carboxamide](/img/structure/B2617324.png)
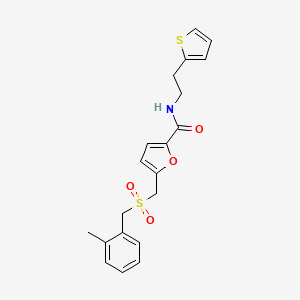
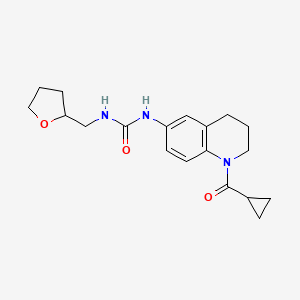

![{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2617333.png)

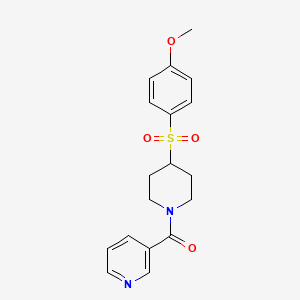
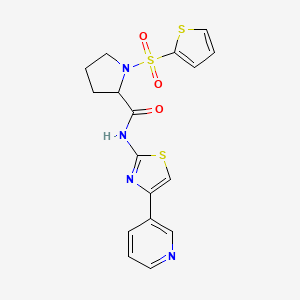
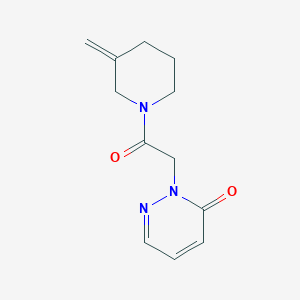
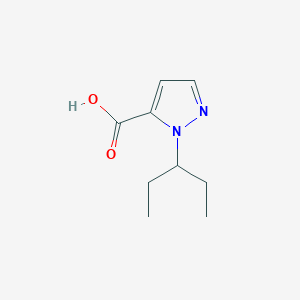
![4-(4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B2617343.png)
